

Origin and formation of Quetiapine EP Impurity C

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Compound of Interest

Compound Name: Quetiapine EP Impurity C

CAS No.: 1798840-31-9

Cat. No.: B569858

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An In-Depth Technical Guide to the Origin and Formation of **Quetiapine EP Impurity C**

Introduction

Quetiapine is a second-generation atypical antipsychotic agent widely prescribed for the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] In the landscape of pharmaceutical manufacturing, ensuring the purity of the active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. Regulatory bodies, including the European Pharmacopoeia (EP), stipulate strict limits for impurities. **Quetiapine EP Impurity C** is a specified impurity that requires careful monitoring and control.

This technical guide provides a comprehensive analysis of the chemical identity, formation pathways, and root cause origins of **Quetiapine EP Impurity C**. It is designed for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing, offering field-proven insights grounded in established chemical principles.

Chemical Profile: Quetiapine and Impurity C

A foundational understanding begins with the precise chemical structures of the parent drug and the impurity in question. Quetiapine is characterized by a dibenzothiazepine core linked to a piperazine ring, which is further substituted with an ethoxyethanol side chain.

Quetiapine EP Impurity C is chemically defined as 2-[2-[4-(Dibenzo[b,f][3][4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl 2-[4-(dibenzo[b,f][3][4]thiazepin-11-yl)piperazin-1-yl]acetate.[2][5] This structure is essentially an ester-linked dimer composed of two distinct dibenzothiazepine-containing moieties.

Table 1: Comparative Chemical Data

Compound	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Quetiapine	$C_{21}H_{25}N_3O_2S$	383.51	111974-69-7	
Quetiapine EP Impurity C	$C_{40}H_{42}N_6O_3S_2$	718.93	1798840-31-9[5] [6]	

The Genesis of Impurity C: A Tale of Two Precursors

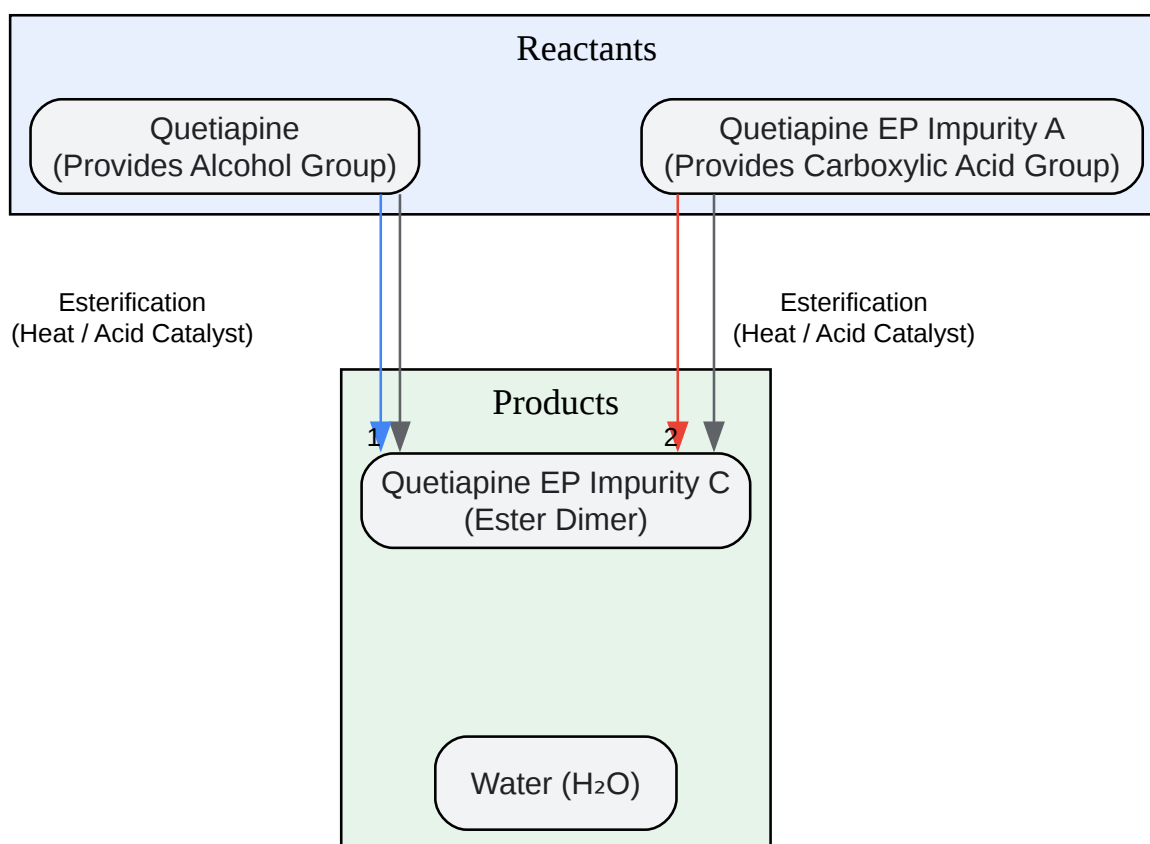
The formation of **Quetiapine EP Impurity C** is not a direct degradation of a single Quetiapine molecule but rather a condensation reaction between two critical precursors:

- Quetiapine (Alcohol Moiety): The parent drug molecule, which possesses a terminal primary alcohol group (-CH₂OH) on its ethoxyethanol side chain.
- Quetiapine EP Impurity A (Carboxylic Acid Moiety): A related impurity, chemically known as 2-(4-(dibenzo[b,f][3][4]thiazepin-11-yl)piperazin-1-yl)acetic acid. This molecule is structurally identical to Quetiapine, except the terminal ethoxyethanol group is replaced by a shorter acetic acid group (-CH₂COOH).

The formation of Impurity C is a classic Fischer-Speier esterification reaction where the carboxylic acid of Impurity A reacts with the terminal alcohol of a Quetiapine molecule.

Proposed Formation Mechanism of Quetiapine EP Impurity C

The reaction is a dehydration synthesis, typically catalyzed by the presence of heat or acidic conditions, resulting in the formation of an ester linkage and the elimination of a water molecule.



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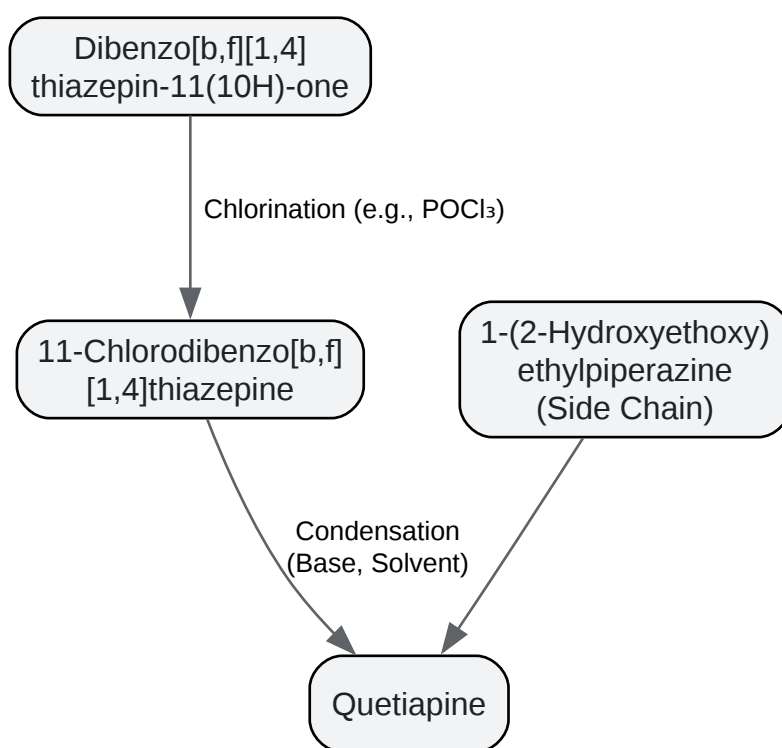
Caption: Esterification reaction forming Impurity C.

Root Cause Analysis: Tracing the Origin of Precursors

To effectively control the formation of Impurity C, it is crucial to understand the origins of its precursors within the manufacturing process and degradation pathways.

Overview of Quetiapine Synthesis

A common synthetic pathway to Quetiapine involves the preparation of the key intermediate, 11-chlorodibenzo[b,f][3,4]thiazepine, followed by its condensation with the appropriate piperazine side chain.^{[4][7]}



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Caption: Simplified synthetic workflow for Quetiapine.

Formation Pathways of Quetiapine EP Impurity A (The Acid Precursor)

The presence of the carboxylic acid precursor, Impurity A, is the rate-limiting factor for the formation of Impurity C. There are two primary pathways for its emergence:

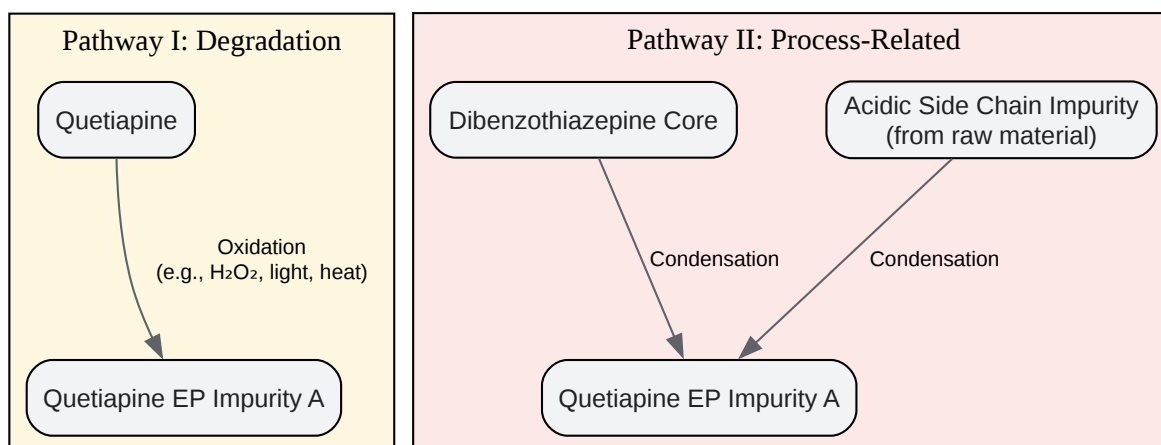
Pathway I: Oxidative Degradation of Quetiapine

Forced degradation studies have demonstrated that Quetiapine is susceptible to degradation under oxidative conditions.^{[8][9]} The primary alcohol on the ethoxyethanol side chain is a prime target for oxidation, which can proceed first to an aldehyde and subsequently to the carboxylic

acid (Impurity A). This can occur during synthesis, work-up, or even during storage of the API if exposed to oxidizing agents, light, or elevated temperatures.[10][11]

Pathway II: Side-Reaction from Synthesis Intermediates

This pathway involves impurities present in the starting materials for the side chain. The key raw material for the side chain is 2-(2-chloroethoxy)ethanol. This material can contain structurally related impurities that can lead to the formation of an analogous "acidic side chain." For instance, if an impurity with a chloroacetic acid moiety is present, its condensation with the dibenzothiazepine core would directly form Impurity A as a process-related impurity.



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Caption: Formation pathways for the key acid precursor (Impurity A).

Experimental Protocols and Control Strategy

Protocol for Forced Degradation (Oxidative Stress)

This protocol is essential for confirming the degradation pathway and for developing stability-indicating analytical methods.

- **Solution Preparation:** Prepare a stock solution of Quetiapine Fumarate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

- Stress Application: To 5 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
- Incubation: Keep the solution at room temperature, protected from light, for 24 hours.
- Quenching & Analysis: Quench the reaction by diluting the solution to a suitable concentration with the mobile phase. Analyze immediately using a validated HPLC-UV/MS method to identify degradation products, including Impurity A.^[9]

Control and Mitigation Strategies

Preventing the formation of Impurity C hinges on controlling its precursors.

- Raw Material Control: Implement stringent quality control on the piperazine side-chain raw materials. Develop specific analytical methods to detect and limit the presence of acidic, over-oxidized, or other related impurities.
- Process Optimization:
 - Inert Atmosphere: Conduct the final condensation step and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
 - Temperature Control: Avoid excessive temperatures during reaction, distillation, and drying steps to reduce the rate of both oxidative degradation and the final esterification reaction.
- Storage and Handling: Store the final Quetiapine API under controlled conditions (temperature, humidity) and protected from light to prevent long-term oxidative degradation.^[12]

Conclusion

Quetiapine EP Impurity C is an ester-linked dimer formed from the condensation of Quetiapine and a key carboxylic acid precursor, Quetiapine EP Impurity A. The formation of this acid precursor is the critical control point and can arise from two primary sources: the oxidative degradation of Quetiapine itself and as a process-related impurity stemming from contaminated raw materials used in the synthesis of the side chain.

A robust control strategy must therefore be multi-faceted, encompassing rigorous testing of starting materials, optimization of reaction conditions to create a non-oxidizing environment,

and proper storage of the final API. By understanding these fundamental formation mechanisms, drug development professionals can effectively mitigate the presence of Impurity C, ensuring the quality, safety, and regulatory compliance of Quetiapine drug products.

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